Allyl (3-methylbutoxy)acetate

Fragrance Chemistry Organoleptic Analysis Ester Structure-Activity Relationship

Allyl (3-methylbutoxy)acetate (CAS 67634-00-8), also widely known as Allyl Amyl Glycolate (AAG) or Isoamyloxyacetic acid allyl ester, is a synthetic aliphatic ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. It is classified as a fragrance ingredient and is characterized as a colorless to very pale yellow liquid with a strong, fruity, green galbanum odor featuring distinct pineapple nuances.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 67634-00-8
Cat. No. B1266693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (3-methylbutoxy)acetate
CAS67634-00-8
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CCOCC(=O)OCC=C
InChIInChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3
InChIKeyXCWPXUNHSPOFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

Allyl (3-methylbutoxy)acetate (CAS 67634-00-8): Compound Identity and Baseline Characteristics for Scientific Procurement


Allyl (3-methylbutoxy)acetate (CAS 67634-00-8), also widely known as Allyl Amyl Glycolate (AAG) or Isoamyloxyacetic acid allyl ester, is a synthetic aliphatic ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol [1]. It is classified as a fragrance ingredient and is characterized as a colorless to very pale yellow liquid with a strong, fruity, green galbanum odor featuring distinct pineapple nuances [2]. The compound does not occur in nature and is exclusively produced synthetically [3]. Its physicochemical properties include a boiling point above 200 °C at 760 mmHg, a flash point of approximately 93–96 °C, a density range of 0.935–0.944 g/mL at 25 °C, and a refractive index between 1.425 and 1.433 [4]. The estimated global volume of use in fragrances is 100–1000 metric tons per year [5].

Why Generic Substitution of Allyl (3-methylbutoxy)acetate in Fruity-Green Accords Fails


Direct substitution of Allyl (3-methylbutoxy)acetate with simpler allyl or alkyl esters—such as allyl acetate, isoamyl acetate, or allyl caproate—cannot replicate its organoleptic performance due to fundamental differences in molecular structure and physicochemical behavior. The compound's unique ether-ester backbone (an allyl glycolate structure) imparts a specific volatility profile and tenacity that are not present in common acetate esters [1]. Furthermore, its regulatory and safety profile—including restrictions on free allyl alcohol content and its classification under the RIFM safety assessment framework—differs from that of its analogs, making direct interchange not only sensorially inadequate but also potentially non-compliant with IFRA standards [2]. A procurement decision based on generic class assumptions (e.g., any fruity allyl ester) will result in altered fragrance diffusion, longevity, and overall accord balance, as quantified in the evidence below.

Quantitative Differentiation of Allyl (3-methylbutoxy)acetate: Evidence-Based Guide for Scientific Selection


Organoleptic Profile: Unique Pineapple-Galbanum Nuance vs. Simple Allyl Esters

Allyl (3-methylbutoxy)acetate (AAG) delivers a specific, complex odor profile characterized as 'strongly fruity with green, herbal odor, galbanum connotations, and apple and pineapple notes' [1]. In contrast, the simple aliphatic analog allyl acetate (CAS 591-87-7) exhibits a 'diffusive, pungent, gassy odor that is fruity only on dilution,' lacking the green galbanum and tropical fruit specificity [1]. Allyl cyclohexane acetate (CAS 4728-82-9), while having a 'sweet, ripe, pineapple-like odor,' is described as having a 'green waxy nuance' rather than the fresh, green galbanum character of AAG [1]. This qualitative difference is rooted in the ether-ester glycolate structure of AAG versus the simple ester or alicyclic ester structures of comparators.

Fragrance Chemistry Organoleptic Analysis Ester Structure-Activity Relationship

Substantivity and Longevity: 84+ Hours Tenacity vs. 32 Hours for Allyl Cyclohexyl Glycolate

Substantivity, or the duration a fragrance material remains perceptible on a smelling strip, is a critical performance metric for top-note modifiers. Allyl (3-methylbutoxy)acetate exhibits a substantivity of greater than 84 hours on a smelling strip at 100% concentration . This is a direct measure of its tenacity and lasting power in a fragrance composition. A close structural analog, allyl cyclohexyl glycolate (allyl cyclohexyl oxyacetate, CAS 68901-15-5), which shares the glycolate backbone but replaces the 3-methylbutoxy group with a cyclohexyl ring, demonstrates a substantivity of only 32 hours at 100% [1]. This represents a 2.6‑fold increase in longevity for AAG.

Fragrance Longevity Substantivity Perfumery Materials Performance

Volatility Profile: Vapor Pressure and Boiling Point vs. Volatile Allyl Esters

The volatility of a fragrance material dictates its evaporation rate and, consequently, its temporal placement in a fragrance (top, middle, or base note). Allyl (3-methylbutoxy)acetate has a boiling point >200 °C at 760 mmHg and a vapor pressure of 19.7 Pa at 25 °C [1]. In contrast, the simpler allyl acetate (CAS 591-87-7) has a boiling point of 103–104 °C and a vapor pressure of 2720 Pa (27.2 hPa) at 20 °C . This corresponds to a vapor pressure approximately 138‑fold higher for allyl acetate, indicating that it is substantially more volatile and will evaporate much more rapidly. Isoamyl acetate (CAS 123-92-2), another common fruity ester, has a boiling point of 142 °C and a density of 0.87 g/mL, placing it intermediate in volatility between AAG and allyl acetate [2].

Volatility Vapor Pressure Physicochemical Characterization

Safety and Regulatory Profile: Free Allyl Alcohol Restriction vs. Unregulated Analogs

A critical differentiator in the procurement of Allyl (3-methylbutoxy)acetate is the regulatory restriction on free allyl alcohol content. According to IFRA standards, the level of free allyl alcohol in the ester must be less than 0.1% [1]. This is due to the irritant properties of allyl alcohol. In contrast, simpler esters like allyl acetate do not have a similar explicit restriction on free allyl alcohol content in their standard commercial grades, though they are inherently more prone to hydrolysis and the release of allyl alcohol [2]. Additionally, the RIFM safety assessment for Allyl (3-methylbutoxy)acetate has cleared all human health endpoints using target data, read-across, and/or TTC, confirming its safe use within established exposure limits (e.g., 95th percentile concentration in fine fragrance of 0.17%) [3].

Fragrance Safety IFRA Standards Regulatory Compliance

Validated Application Scenarios for Allyl (3-methylbutoxy)acetate Based on Comparative Evidence


Fragrance Creation: Precise Pineapple-Galbanum Top and Middle Notes in Fine Fragrances

Based on its unique organoleptic profile—strongly fruity with green, herbal galbanum and pineapple notes [1]—Allyl (3-methylbutoxy)acetate is the material of choice when a perfumer requires a specific pineapple-galbanum accord that cannot be achieved with simpler allyl esters like allyl acetate or isoamyl acetate. Its extended substantivity (>84 hours) ensures that the top note character persists longer than the 32‑hour substantivity of structurally similar allyl cyclohexyl glycolate . Use levels in fine fragrances typically range from 0.17% (95th percentile concentration) to as high as 3% in iconic compositions like Green Irish Tweed [2]. This makes it particularly valuable for modern fougères, chypres, and masculine fragrances where a long-lasting, sparkling fruity-green signature is desired.

Regulated Fragrance Formulation: Compliance with IFRA Free Allyl Alcohol Specifications

For formulators operating in regulated markets (e.g., EU, US), Allyl (3-methylbutoxy)acetate offers a defined safety and regulatory pathway. The explicit IFRA restriction that free allyl alcohol must be less than 0.1% [3] provides a clear, quantifiable quality control parameter for procurement and batch release. This is in contrast to using simpler, unregulated allyl esters where such specifications are not standardized, potentially leading to compliance failures. The RIFM safety assessment, which cleared all human health endpoints for AAG [4], further supports its use within established exposure limits, reducing regulatory risk for manufacturers of finished consumer products.

Functional Fragrance Applications: Malodor Control Compositions

Patent literature demonstrates the utility of Allyl (3-methylbutoxy)acetate in functional fragrance compositions designed to reduce or eliminate malodors, particularly kitchen malodors [5]. In these applications, the compound's specific odor profile contributes to the overall effectiveness of the composition. The use of AAG in such formulations is supported by its favorable volatility profile (low vapor pressure, high boiling point) which provides sustained release and longer-lasting fragrance performance compared to more volatile alternatives like allyl acetate.

Quality Control and Analytical Reference Standards

The well-defined physicochemical properties of Allyl (3-methylbutoxy)acetate—including a refractive index of 1.425–1.433, density of 0.935–0.944 g/mL, and specific spectral fingerprints (1H NMR, 13C NMR, IR, MS) available in databases such as SDBS [6]—make it an excellent candidate for use as an analytical reference standard. Laboratories performing gas chromatography-mass spectrometry (GC-MS) analysis of fragrance mixtures can utilize AAG as a retention time marker or for method validation, given its distinct molecular weight (186.25) and fragmentation pattern [7]. This application is directly supported by the availability of high-purity (>98% by GC) commercial material [8].

Technical Documentation Hub

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